Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

Cross-Coupling Reactivity Ratio Synthetic Efficiency

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate (CAS 2721374-99-6) is a polysubstituted quinazoline building block bearing three chemically orthogonal functional groups: a C2‑bromine atom, a C8‑methoxy substituent, and a C6‑methyl ester. Quinazoline cores are recognized pharmacophores in kinase drug discovery, appearing in approved agents such as gefitinib and erlotinib.

Molecular Formula C11H9BrN2O3
Molecular Weight 297.10 g/mol
Cat. No. B13944017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-8-methoxyquinazoline-6-carboxylate
Molecular FormulaC11H9BrN2O3
Molecular Weight297.10 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CN=C(N=C12)Br)C(=O)OC
InChIInChI=1S/C11H9BrN2O3/c1-16-8-4-6(10(15)17-2)3-7-5-13-11(12)14-9(7)8/h3-5H,1-2H3
InChIKeyMKAUHQHDMZHJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate: A Trifunctional Quinazoline Scaffold for Targeted Kinase Library Synthesis


Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate (CAS 2721374-99-6) is a polysubstituted quinazoline building block bearing three chemically orthogonal functional groups: a C2‑bromine atom, a C8‑methoxy substituent, and a C6‑methyl ester . Quinazoline cores are recognized pharmacophores in kinase drug discovery, appearing in approved agents such as gefitinib and erlotinib [1]. The specific substitution pattern of this compound maps onto the ATP‑binding pocket of Type I/II kinase inhibitors, where the C2 position projects toward the solvent‑exposed region, the C8‑methoxy modulates hinge‑region electronics, and the C6‑ester serves as a vector for solubility‑enhancing or target‑engaging appendages [1]. Commercially, the compound is available at ≥98% purity from multiple suppliers, making it a procurement‑ready intermediate for medicinal chemistry and chemical biology programs .

Why Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate Cannot Be Replaced by a Generic Quinazoline Analog


Generic quinazoline intermediates such as 2‑bromoquinazoline or 8‑methoxyquinazoline lack the polyfunctionalization required for convergent library synthesis . The C2‑halogen leaving‑group potential differs dramatically between Br and Cl congeners: in Pd‑catalyzed cross‑coupling, C–Br bonds undergo oxidative addition approximately 10‑ to 50‑fold faster than C–Cl bonds, directly impacting reaction yields and chemoselectivity in sequential polyfunctionalizations [1]. The C6‑methyl ester is absent in simpler analogs such as 2‑bromo‑8‑methoxyquinazoline (CAS 1780968-57-1), which precludes late‑stage amidation or hydrolysis strategies commonly employed to tune pharmacokinetic properties . These three functional handles—C2‑Br, C8‑OCH₃, and C6‑CO₂CH₃—operate under mutually orthogonal reaction conditions; substituting any single‑handle analog forces the user into a longer linear synthesis with lower overall yield and reduced library diversity [1].

Quantitative Differentiation of Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate from Closest Analogs


C2‑Bromo vs. C2‑Chloro Reactivity in Pd‑Catalyzed Suzuki–Miyaura Cross‑Coupling

In transition-metal-mediated cross-coupling of aryl/heteroaryl halides, the C–Br bond undergoes oxidative addition approximately 10- to 50‑fold faster than the C–Cl bond, enabling selective coupling at the C2 position in the presence of other halogenated positions [1]. For the target compound, this translates into higher isolated yields and cleaner reaction profiles compared to its direct C2‑chloro analog, methyl 2‑chloroquinazoline‑6‑carboxylate (CAS 1036755-96-0) [1]. A comparative study on 6‑bromo vs. 6‑chloro‑2,3‑disubstituted quinazolinones in Suzuki coupling with phenylboronic acid demonstrated significantly faster consumption of the bromo substrate under identical conditions, consistent with the established C–Br >> C–Cl reactivity hierarchy [2].

Cross-Coupling Reactivity Ratio Synthetic Efficiency

8‑Methoxy vs. 8‑H (Unsubstituted) Electronic Modulation of the Quinazoline Core

The 8‑methoxy group exerts an electron‑donating (+M) effect on the quinazoline π‑system, modulating the electron density at the hinge‑binding N1 and N3 atoms . In kinase inhibitor design, 8‑methoxy‑substituted quinazolines have shown distinct cytotoxicity profiles against HCT116 and HepG2 cancer cell lines (IC₅₀ range 5.64–23.18 μM) through β‑catenin/TCF4 pathway disruption, with the methoxy group contributing to target engagement [1]. The target compound retains this 8‑OCH₃ feature, whereas 2‑bromoquinazoline (CAS 1316275-31-6) lacks it entirely, resulting in a different electronic landscape and reduced hydrogen‑bond acceptor capacity at the hinge region .

Electronic Effects Hinge-Region Binding Drug Design

C6‑Methyl Ester as a Latent Carboxylic Acid for Prodrug and Solubility Optimization

The C6‑methyl ester provides a hydrolytically labile handle that can be converted to the corresponding carboxylic acid for salt formation or amidation, enabling late‑stage solubility tuning without altering the quinazoline core reactivity [1]. This contrasts with 2‑bromo‑8‑methoxyquinazoline (CAS 1780968-57-1), which lacks the ester group entirely and requires de novo introduction of a carboxylate functionality through low‑yielding C–H functionalization or complete resynthesis . Quinazoline‑6‑carboxylate esters have been explicitly employed in prodrug strategies to improve oral bioavailability of kinase inhibitors, as demonstrated in patent literature on quinazoline prodrugs for viral and oncological indications [2].

Prodrug Design Late-Stage Functionalization Solubility

Orthogonal Synthetic Handles Enable Convergent Library Synthesis vs. Linear Analog Approaches

The target compound possesses three chemically orthogonal reactive sites: (i) C2‑Br for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira), (ii) C8‑OCH₃ as a spectator group that can be demethylated to C8‑OH under strong Lewis acid conditions (BBr₃), and (iii) C6‑CO₂CH₃ for hydrolysis or direct amidation . This orthogonality enables a convergent synthetic strategy where all three vectors can be diversified independently. In contrast, the closest bifunctional analog, methyl 2‑chloroquinazoline‑6‑carboxylate, suffers from reduced C2 reactivity and lacks the 8‑methoxy handle for late‑stage electronic tuning . The trifunctional nature of the target compound has been explicitly utilized in the synthesis of 2,6,8‑triaryl‑4‑(phenylethynyl)quinazolines, where sequential Sonogashira and Suzuki couplings at different positions were enabled by the differential halogen reactivity [1].

Convergent Synthesis Parallel Chemistry Medicinal Chemistry Efficiency

Optimal Procurement and Deployment Scenarios for Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate


Kinase‑Focused Fragment‑Based and Scaffold‑Hopping Libraries

The C2‑Br handle enables rapid diversification via Suzuki coupling to explore the solvent‑exposed region of kinase ATP pockets, while the C6‑ester can be hydrolyzed and amidated to introduce solubilizing groups, directly supporting fragment elaboration and scaffold‑hopping campaigns targeting EGFR, BRAF, and β‑catenin/TCF4 pathways [1]. The 8‑methoxy group provides the correct electronic signature for hinge‑region recognition as established in 8‑methoxyquinazoline‑based cytotoxic agents [1].

Parallel Synthesis of β‑Catenin/TCF4 Protein–Protein Interaction Inhibitors

The 8‑methoxy‑substituted quinazoline scaffold has been validated in disrupting β‑catenin/TCF4 interactions with IC₅₀ values in the low micromolar range (5.64–23.18 μM) [1]. The target compound provides a direct entry point for synthesizing focused libraries around this chemotype, with the bromine at C2 serving as a diversification site for exploring substituent effects on the disruption potency [1].

Prodrug and Bioconjugate Synthesis via C6‑Carboxylate Functionalization

The methyl ester can be hydrolyzed and conjugated to polyethylene glycol (PEG) chains, amino acid esters, or targeting ligands to modulate pharmacokinetics or enable targeted delivery. Patent literature explicitly describes quinazoline‑6‑carboxylate esters as prodrug precursors for antiviral and anticancer applications [2]. The target compound is procurement‑ready for such efforts, avoiding the multi‑step synthesis required when starting from ester‑deficient analogs .

Chemical Biology Probe Development Requiring Orthogonal Bifunctional Linkers

The simultaneous presence of a cross‑coupling‑ready bromine and a hydrolyzable ester allows the synthesis of bifunctional probes (e.g., biotinylated or fluorescent quinazolines) through sequential C2‑arylation followed by C6‑amidation with linker moieties, all from a single commercial intermediate . This convergent approach has precedents in the synthesis of polycarbo‑substituted quinazoline fluorophores [1].

Quote Request

Request a Quote for Methyl 2-bromo-8-methoxyquinazoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.